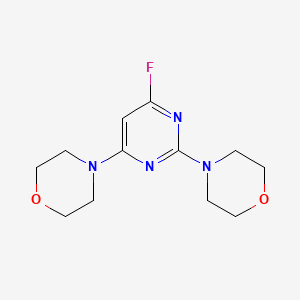
4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential application in different areas of research.
Mecanismo De Acción
The mechanism of action of 4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including thymidylate synthase and RNA polymerase. Thymidylate synthase is an enzyme that is essential for DNA synthesis, and its inhibition can lead to cell death. RNA polymerase is an enzyme that is involved in the transcription of RNA from DNA, and its inhibition can lead to the inhibition of viral replication.
Biochemical and Physiological Effects:
Studies have shown that 4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine exhibits biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and the replication of certain viruses. Additionally, this compound has been shown to have an effect on the immune system, specifically on the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine in lab experiments is its potential application in cancer treatment and antiviral therapy. Additionally, this compound has been used as a tool for studying the function of certain proteins. One limitation of using this compound in lab experiments is its potential toxicity. Careful handling and purification are required to ensure the safety of researchers working with this compound.
Direcciones Futuras
There are several future directions for the study of 4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine. One direction is to further investigate its potential application in cancer treatment and antiviral therapy. Another direction is to study its mechanism of action in more detail. Additionally, this compound can be modified to improve its efficacy and reduce its toxicity. Finally, this compound can be used as a tool for studying the function of other proteins and enzymes.
In conclusion, 4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine is a chemical compound that has potential application in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine can be synthesized using various methods, including the reaction of 6-fluorouracil with morpholine in the presence of a base. Another method involves the reaction of 6-fluorouracil with N,N-dimethylmorpholine in the presence of a catalyst. The synthesis of this compound requires careful handling and purification to obtain a pure product.
Aplicaciones Científicas De Investigación
This compound has been studied for its potential application in various areas of scientific research, including cancer treatment, antiviral activity, and as a tool for studying the function of certain proteins. Studies have shown that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antiviral activity against certain viruses, including influenza virus. Additionally, this compound has been used as a tool for studying the function of certain proteins, such as the RNA polymerase.
Propiedades
IUPAC Name |
4-(4-fluoro-6-morpholin-4-ylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2/c13-10-9-11(16-1-5-18-6-2-16)15-12(14-10)17-3-7-19-8-4-17/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRAPFQJRCFZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-6-morpholin-4-ylpyrimidin-2-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5686590.png)
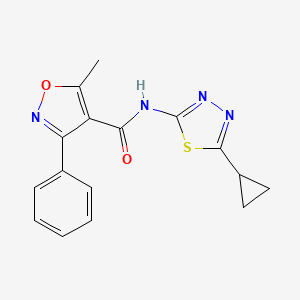
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5686598.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylethanamine](/img/structure/B5686606.png)
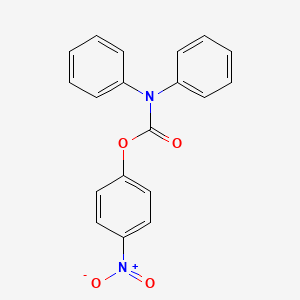

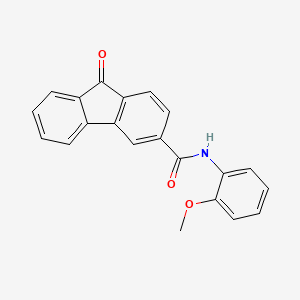
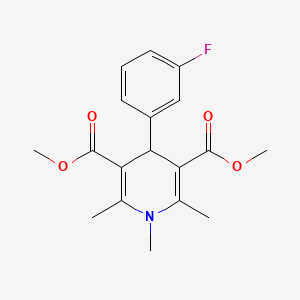

![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)
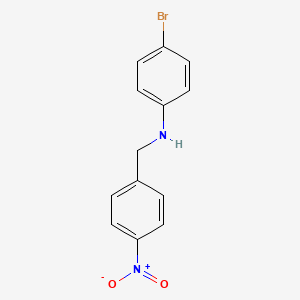


![4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)